1-Bromo-3-chlorobenzene

Overview

Description

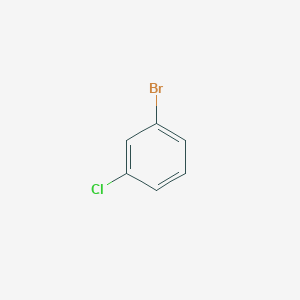

1-Bromo-3-chlorobenzene (CAS 108-37-2) is a meta-substituted aromatic compound with the molecular formula C₆H₄BrCl and a molecular weight of 191.45 g/mol . It is a colorless to pale yellow liquid with a density of 1.63 g/mL and a boiling point of 196°C . The compound features a benzene ring substituted with bromine and chlorine at positions 1 and 3, respectively, conferring unique electronic and steric properties. Its meta substitution pattern distinguishes it from ortho- and para-substituted analogs, influencing reactivity and applications in organic synthesis.

This compound is widely utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science. For example, it serves as a precursor in palladium-catalyzed cross-coupling reactions and silylation processes . Its stability under diverse reaction conditions, such as in the presence of strong bases or transition-metal catalysts, makes it a versatile building block .

Preparation Methods

Direct Halogenation Strategies

Sequential Electrophilic Substitution

Electrophilic halogenation of benzene derivatives requires careful consideration of directing effects. For 1-bromo-3-chlorobenzene, bromine and chlorine must occupy meta positions relative to each other. A two-step approach involves:

-

Chlorination Followed by Bromination :

Chlorobenzene undergoes bromination in the presence of Lewis acids like FeBr₃. However, the bromine atom preferentially enters the para position due to the ortho/para-directing nature of the chlorine substituent, yielding 1-bromo-4-chlorobenzene as the major product . This method fails to achieve the desired meta configuration. -

Bromination Followed by Chlorination :

Bromobenzene treated with Cl₂/AlCl₃ predominantly forms 1-bromo-4-chlorobenzene (70–80% yield) due to similar directing effects . Neither pathway efficiently produces the meta isomer, rendering direct sequential halogenation unsuitable for targeted synthesis.

Diazonium Salt Intermediate Methods

Sandmeyer Reaction Approach

The Sandmeyer reaction enables precise halogen placement via diazonium intermediates. The synthesis proceeds as follows:

Step 1: Nitro Group Introduction

Nitrobenzene is chlorinated at the meta position using Cl₂ in HNO₃/H₂SO₄, leveraging the nitro group’s strong meta-directing effect .

Step 2: Reduction to Aniline

Meta-chloronitrobenzene is reduced with Zn/HCl to form 3-chloroaniline :

Step 3: Diazotization and Bromination

3-Chloroaniline is diazotized with NaNO₂/HCl at 0–5°C, forming a diazonium salt. Subsequent treatment with Cu₂Br₂/HBr replaces the diazo group with bromine :

Yield and Limitations :

This method achieves ~54% overall yield but requires multiple steps and hazardous reagents (e.g., diazonium salts).

Acetanilide-Based Synthesis

Chlorination-Bromination Sequence

A patent by [EP0046859A1] outlines an industrially scalable route using acetanilide as the starting material:

Step 1: Dichlorination

Acetanilide reacts with Cl₂ in 55% H₂SO₄ at 20–30°C, forming 2,4-dichloroacetanilide :

Step 2: Bromination

The dichloro intermediate is brominated with Br₂ at 70–120°C, producing 2,4-dichloro-6-bromoacetanilide .

Step 3: Hydrolytic Cleavage

The acetamide group is hydrolyzed using H₂SO₄/H₂O at 100°C, yielding 2,4-dichloro-6-bromoaniline .

Step 4: Deamination

Treatment with NaNO₂ and Cu catalysis removes the amino group, yielding 1-bromo-3,5-dichlorobenzene. Further isomerization or selective dechlorination adjusts the final product .

Optimized Conditions :

-

Temperature : 70–80°C during bromination minimizes side reactions.

-

Catalyst : Cu powder enhances deamination efficiency.

Halogen Exchange Reactions

Bromine-Magnesium Exchange

A recent approach utilizes i-PrMgCl·LiCl in THF at 0°C to perform Br-Mg exchange on 1-chloro-3-bromobenzene, enabling functionalization while retaining the chloro substituent . Though primarily used for derivatization, this method highlights the compound’s reactivity in cross-coupling applications.

Comparative Analysis of Methods

Industrial-Scale Considerations

The acetanilide route is preferred for large-scale production due to:

-

Cost Efficiency : Uses inexpensive Cl₂ and H₂SO₄.

-

Recycling : Unreacted intermediates are recovered and reused.

-

Safety : Avoids explosive diazonium salts.

Emerging Techniques and Innovations

Catalytic Isomerization

German Patent DE2737797 describes isomerizing 1-bromo-2,4-dichlorobenzene to the 1-bromo-3,5-isomer using AlCl₃ at 80–180°C . While effective, aluminum halide catalysts complicate purification.

Photochemical Bromination

Preliminary studies suggest UV-light-assisted bromination of chlorobenzene could improve meta selectivity, though yields remain suboptimal (<20%) .

Chemical Reactions Analysis

1-Bromo-3-chlorobenzene undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Bromine-Magnesium Exchange: This reaction occurs with i-PrMgCl-LiCl in THF at 0°C, leading to the formation of Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Reactivity

1-Bromo-3-chlorobenzene can be synthesized through electrophilic substitution reactions, typically involving chlorobenzene and brominating agents. It is known for its reactivity in various organic transformations, particularly:

- Bromine-Magnesium Exchange Reactions : This compound undergoes bromine-magnesium exchange reactions when treated with i-PrMgCl-LiCl in THF at low temperatures (0 °C). The reaction is significantly accelerated by the presence of electron-withdrawing substituents, making it useful for synthesizing Grignard reagents .

Scientific Research Applications

This compound has been utilized in several key areas of scientific research:

Catalysis

This compound serves as a test substrate for studying new catalytic systems. For example, it has been used in the cyanation of various aryl halides employing K[Fe(CN)] as a cyanating source. This application helps in understanding the efficiency and selectivity of new catalytic methods in organic synthesis .

Material Science

In material science, this compound is explored for its potential use in synthesizing polymers and other advanced materials. Its halogenated structure can enhance the thermal stability and mechanical properties of polymers, making it a candidate for high-performance materials .

Environmental Chemistry

Research indicates that compounds like this compound can be studied for their environmental impact, particularly regarding their behavior as pollutants. Understanding their degradation pathways and toxicity is crucial for assessing risks associated with their use in industrial applications .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Catalytic Cyanation

A study demonstrated the use of this compound as a substrate in a novel catalytic system aimed at improving the efficiency of cyanation reactions. The results indicated that using this compound could lead to higher yields and reduced reaction times compared to traditional methods .

Case Study 2: Synthesis of Grignard Reagents

In another study focusing on Grignard reagents, researchers found that this compound could effectively participate in bromine-magnesium exchange reactions, producing various organomagnesium compounds that are valuable intermediates in organic synthesis .

Toxicity and Safety Considerations

While this compound has useful applications, it is essential to consider its toxicity profile. It is classified as an irritant and poses potential risks to health upon exposure. Proper safety protocols should be followed when handling this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 1-Bromo-3-chlorobenzene primarily involves its reactivity as an aryl halide. The presence of both bromine and chlorine atoms on the benzene ring makes it a versatile intermediate for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Reactivity in Carbonylation Reactions

1-Bromo-3-chlorobenzene exhibits distinct behavior compared to other dihalobenzenes. This contrasts sharply with iodinated analogs, highlighting the critical role of halogen identity (Br vs. I) and electronic effects. The lower electronegativity and weaker leaving-group ability of bromine compared to iodine likely contribute to this disparity.

Table 1: Reactivity of Dihalobenzenes in Carbonylation Reactions

Palladium-Catalyzed Cross-Coupling Reactions

In Pd-catalyzed benzylic C(sp³)–H carbonylative arylation, this compound produced 71% yield of the desired α-amino aryl-azaarylmethyl ketone, slightly lower than the 77% yield from 1-bromo-4-chlorobenzene (para-substituted analog) . The meta-chloro group may introduce steric hindrance or electronic deactivation, reducing efficiency compared to para-substituted derivatives. Notably, the chloro group remains intact during these reactions, demonstrating selective bromine substitution .

Table 2: Yields in Pd-Catalyzed Carbonylative Arylation

| Aryl Bromide | Substituent Position | Product Yield | Reference |

|---|---|---|---|

| This compound | meta (1-Br, 3-Cl) | 71% | |

| 1-Bromo-4-chlorobenzene | para (1-Br, 4-Cl) | 77% | |

| Bromobenzene | Single Br | <50% |

Silylation and Functionalization

This compound undergoes silylation with trimethylsilyl chloride to yield 51% product , lower than 1-bromo-3-fluorobenzene (76%) . The electron-withdrawing chlorine substituent likely reduces the nucleophilicity of the adjacent bromine, slowing silylation kinetics. This contrasts with electron-neutral or -donating substituents, which enhance reactivity.

Table 3: Silylation Efficiency of Bromoarenes

| Substrate | Substituent | Silylation Yield | Reference |

|---|---|---|---|

| This compound | 3-Cl | 51% | |

| 1-Bromo-3-fluorobenzene | 3-F | 76% | |

| 3-(Trifluoromethyl)-bromobenzene | 3-CF₃ | 76% |

Biological Activity

1-Bromo-3-chlorobenzene (CAS No. 108-37-2) is a halogenated aromatic compound with significant relevance in organic synthesis and biological studies. This article explores its biological activity, including its pharmacological properties, toxicological effects, and potential applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrCl |

| Molecular Weight | 191.45 g/mol |

| Boiling Point | 196 °C |

| Melting Point | -21.5 °C |

| Density | 1.63 g/mL |

| Solubility in Water | Insoluble |

Pharmacological Properties

This compound exhibits various pharmacological activities, primarily as a substrate in biochemical reactions:

- Cytochrome P450 Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes, which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions .

- BBB Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, suggesting its ability to cross into the central nervous system, which may have implications for neuropharmacology .

Toxicological Effects

The toxicological profile of this compound indicates several health risks:

- Irritation : It is classified as irritating to the eyes, respiratory system, and skin. Prolonged exposure may lead to more severe health effects .

- Harmful Effects : The compound poses risks when inhaled or ingested, necessitating caution during handling and use .

Synthesis and Applications

This compound serves as an important intermediate in organic synthesis. Its applications include:

- Synthesis of Antithrombotic Drugs : The compound is utilized in the preparation of phenolic compounds and ethers that can have antithrombotic properties .

- Cyanation Reactions : It acts as a test substrate for studying catalytic systems in cyanation reactions, which are vital for synthesizing various organic compounds .

Environmental Impact

Research has indicated that halogenated compounds like this compound can have significant environmental effects due to their persistence and potential toxicity to aquatic life. Studies have measured its degradation rates and bioaccumulation potential, highlighting the need for careful environmental assessments during its use .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-bromo-3-chlorobenzene in the laboratory?

- Methodological Answer : Synthesis typically involves halogenation of chlorobenzene using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions include maintaining anhydrous environments and temperatures around 40–60°C. Purification via fractional distillation (boiling point: 196°C ) or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Ensure reaction progress is monitored using GC-MS or TLC (Rf ~0.5 in hexane).

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C in a ventilated, UV-protected area to prevent decomposition . Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with strong oxidizers to prevent hazardous reactions (e.g., HBr/HCl release) . For spills, neutralize with sodium bicarbonate and dispose via certified waste management services .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR (CDCl₃): Expect aromatic proton signals at δ 7.08 (t, J = 8.0 Hz), 6.80 (t, J = 2.1 Hz), and 6.65–6.74 ppm (m) .

- GC-MS : Molecular ion peak at m/z 191.45 (C₆H₄BrCl) with fragmentation patterns consistent with Br/Cl loss .

- IR : Peaks at ~550 cm⁻¹ (C-Br) and 750 cm⁻¹ (C-Cl).

Advanced Research Questions

Q. How does the meta-substitution pattern of bromine and chlorine influence reactivity in cross-coupling reactions?

- Methodological Answer : The meta-directing effects of Br and Cl reduce steric hindrance compared to ortho/para isomers, favoring Suzuki-Miyaura couplings. However, electron-withdrawing effects lower the reactivity of the C-Br bond. Optimize using Pd(OAc)₂ with SPhos ligand in THF/water (80°C, 12 h) . DFT calculations (e.g., B3LYP/6-31G*) can model charge distribution to predict regioselectivity .

Q. What strategies resolve discrepancies in reaction yields during multi-step syntheses involving this compound?

- Methodological Answer :

- Contradiction Analysis : Compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies. For low yields in Ullmann couplings, switch from CuI to CuCN for better activation .

- Byproduct Identification : Use LC-MS to detect halogen exchange products (e.g., 1-chloro-3-iodobenzene) and adjust stoichiometry.

- Kinetic Studies : Perform time-resolved NMR to identify rate-limiting steps.

Q. How can computational methods predict reaction pathways for this compound in organometallic catalysis?

- Methodological Answer :

- DFT Modeling : Calculate transition states for oxidative addition steps (e.g., Pd(0) → Pd(II)) using Gaussian09 with M06-2X functional. Meta-substitution lowers activation energy by ~5 kcal/mol compared to para isomers .

- Solvent Effects : Simulate solvation free energies (SMD model) in toluene vs. DMF to optimize solvent choice.

- Hammett Analysis : Correlate σₚ values of substituents with reaction rates to design derivatives with enhanced reactivity.

Properties

IUPAC Name |

1-bromo-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGUPZKKTVKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059360 | |

| Record name | Benzene, 1-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-37-2 | |

| Record name | 1-Bromo-3-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Bromochlorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-3-chlorobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53548 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-BROMOCHLOROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12Y161X15C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.